molecular formula C9H13BrN2 B13642330 5-bromo-N1-propylbenzene-1,2-diamine

5-bromo-N1-propylbenzene-1,2-diamine

Cat. No.: B13642330
M. Wt: 229.12 g/mol
InChI Key: QMTOIMSNOIWAIO-UHFFFAOYSA-N
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Description

5-Bromo-N1-propylbenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the 5th position of the benzene ring and a propyl group attached to the nitrogen atom of the benzene-1,2-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N1-propylbenzene-1,2-diamine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N1-propylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups or reduce any nitro groups present.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

5-Bromo-N1-propylbenzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N1-propylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The bromine and amino groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds, interact with enzymes, and participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a propyl group.

    5-Bromo-N1-ethylbenzene-1,2-diamine: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

5-Bromo-N1-propylbenzene-1,2-diamine is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The specific arrangement of functional groups makes it a valuable compound for various applications.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

4-bromo-2-N-propylbenzene-1,2-diamine

InChI

InChI=1S/C9H13BrN2/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5,11H2,1H3

InChI Key

QMTOIMSNOIWAIO-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC(=C1)Br)N

Origin of Product

United States

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